8-(Chloromethyl)-5-fluoroquinoline
Overview
Description
“8-(Chloromethyl)-5-fluoroquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused to a pyridine ring . The “8-(Chloromethyl)” and “5-fluoro” parts refer to the substituents on the quinoline structure, indicating a chloromethyl group (-CH2Cl) at the 8th position and a fluorine atom at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloromethyl and fluoro groups into a quinoline base. Chloromethylation is a common reaction in organic chemistry, often achieved using chloromethyl methyl ether and a Lewis acid catalyst . Fluorination, on the other hand, can be achieved using various methods, including the use of hydrofluoric acid or other fluorinating agents .
Molecular Structure Analysis
The molecular structure of “8-(Chloromethyl)-5-fluoroquinoline” would be based on the quinoline structure, with the chloromethyl group (-CH2Cl) attached at the 8th carbon atom and a fluorine atom attached at the 5th carbon atom . The exact 3D conformation would depend on the specific spatial arrangement of these groups around the quinoline ring.
Chemical Reactions Analysis
As a quinoline derivative, “8-(Chloromethyl)-5-fluoroquinoline” could participate in various chemical reactions. The chloromethyl group might be susceptible to nucleophilic substitution reactions, while the aromatic ring could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Chloromethyl)-5-fluoroquinoline” would be influenced by its molecular structure. As an organic compound, it would likely be a solid at room temperature. The presence of the chloromethyl and fluoro groups could influence properties like solubility, melting point, and boiling point .
Mechanism of Action
The mechanism of action of “8-(Chloromethyl)-5-fluoroquinoline” would depend on its application. Many quinoline derivatives exhibit biological activity and are used as pharmaceuticals . The chloromethyl and fluoro groups could potentially influence the compound’s biological activity, but without specific studies, it’s hard to predict the exact mechanism of action.
Future Directions
The study and application of quinoline derivatives is a vibrant field, with potential uses in pharmaceuticals, materials science, and other areas . “8-(Chloromethyl)-5-fluoroquinoline” could be of interest in these contexts, and future research might explore its synthesis, properties, and potential applications.
properties
IUPAC Name |
8-(chloromethyl)-5-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAMRZZCWATALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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